In-Depth Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
In-Depth Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a halogenated and protected aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific di-Boc protected compound in publicly accessible literature, this guide also includes relevant data for the closely related precursor, 4-iodo-2-fluoroaniline, and the mono-Boc protected intermediate, tert-butyl (4-fluoro-2-iodophenyl)carbamate, to provide a more complete contextual understanding.
Core Physical and Chemical Properties
The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen significantly alters the physical and chemical characteristics of the parent 4-iodo-2-fluoroaniline. These changes include increased molecular weight and lipophilicity, and a decrease in the nucleophilicity and basicity of the nitrogen atom. The properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are presented below, alongside those of its less substituted analogues for comparative analysis.
Table 1: Physical and Chemical Properties
| Property | N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | 4-Iodo-2-fluoroaniline |
| CAS Number | Not available | 1060813-09-3 | 61272-76-2 |
| Molecular Formula | C₁₆H₂₁FINO₄ | C₁₁H₁₃FINO₂ | C₆H₅FIN |
| Molecular Weight | 437.25 g/mol | 337.13 g/mol | 237.01 g/mol |
| Appearance | Predicted: Solid | Not available | Off-white to brown powder |
| Melting Point | Not available | Not available | 55-57 °C |
| Boiling Point | Not available | 290.6 ± 30.0 °C (Predicted) | 248.6 ± 25.0 °C (Predicted) |
| Density | Not available | 1.646 ± 0.06 g/cm³ (Predicted) | 2.008 ± 0.06 g/cm³ (Predicted) |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate. | Not available | Insoluble in water. |
| pKa | Not available | 12.06 ± 0.70 (Predicted) | 2.41 ± 0.10 (Predicted) |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two tert-butyl groups. The aromatic protons will likely appear as complex multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and iodine substituents. The eighteen equivalent protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region, typically around 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the Boc groups. The carbon attached to the iodine will be significantly upfield due to the heavy atom effect. The carbonyl carbons of the Boc groups will appear in the downfield region, typically around 150-155 ppm.
Mass Spectrometry: The mass spectrum will be characterized by the molecular ion peak and fragmentation patterns corresponding to the loss of one or both Boc groups.
Synthesis and Experimental Protocols
The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline typically starts from 4-iodo-2-fluoroaniline. The protection of the amino group with two Boc groups can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This is a general procedure and may require optimization for specific laboratory conditions.
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Dissolution: Dissolve 4-iodo-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a suitable base, such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) and triethylamine (2.5 equivalents).
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Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2-2.5 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Logical Workflow for Synthesis
Caption: Synthetic pathway for N,N-Bis(boc)-4-iodo-2-fluoroaniline.
Applications in Drug Development and Organic Synthesis
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of orthogonal protecting groups and multiple reactive sites (iodo and fluoro groups) allows for selective chemical transformations.
The di-Boc protected nitrogen is stable under a wide range of reaction conditions, making it an ideal protecting group strategy. The iodo group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds. The fluoro group can modulate the electronic properties and metabolic stability of the final compound.
Signaling Pathway Involvement (Hypothetical)
While this specific molecule is a synthetic intermediate, its derivatives could potentially interact with various biological signaling pathways. For instance, fluorinated and iodinated aromatic compounds are known to be incorporated into kinase inhibitors. The general structure could be a scaffold for developing inhibitors that target specific ATP-binding pockets in kinases.
Caption: Hypothetical interaction of a derivative with a signaling pathway.
Safety and Handling
As with all laboratory chemicals, N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. The precursor, 4-iodo-2-fluoroaniline, is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
This technical guide provides a summary of the available information on N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline and its related compounds. Researchers are encouraged to consult additional literature and safety data sheets before use.
